(S)-2-Amino-5-methoxytetralin (S)-mandelate: A Comprehensive Technical Guide for Drug Development Professionals
(S)-2-Amino-5-methoxytetralin (S)-mandelate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral organic compound of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of potent dopamine receptor agonists, most notably Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The 2-aminotetralin core is a well-established pharmacophore that mimics the structure of dopamine, allowing for interaction with its receptors.[3] The stereochemistry at the C2 position is paramount for its biological activity, with the (S)-enantiomer being the active precursor for dopamine D2 receptor agonism.[4]
This technical guide provides an in-depth overview of (S)-2-Amino-5-methoxytetralin (S)-mandelate, tailored for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed examination of its synthesis with a focus on chiral resolution, analytical characterization methods, its pivotal role in the synthesis of Rotigotine, and essential safety and handling information.
Physicochemical Properties
(S)-2-Amino-5-methoxytetralin (S)-mandelate is the diastereomeric salt formed between the (S)-enantiomer of 2-amino-5-methoxytetralin and the (S)-enantiomer of mandelic acid. This salt formation is the cornerstone of its purification and chiral resolution.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃NO₄ | [2] |
| Molecular Weight | 329.39 g/mol | [2] |
| Appearance | White, off-white, or light pink crystalline solid | [2][5] |
| Melting Point | 200-201 °C | [6] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |
| Storage | Store in a cool, dry place, airtight, and away from direct sunlight. | [2][5] |
Synthesis and Chiral Resolution: The Role of (S)-Mandelic Acid
The synthesis of enantiomerically pure (S)-2-amino-5-methoxytetralin is a critical step in the production of Rotigotine. The most common and scalable method involves the resolution of a racemic mixture of 2-amino-5-methoxytetralin using a chiral resolving agent. (S)-mandelic acid has proven to be an effective agent for this purpose, enabling the separation of the desired (S)-enantiomer from the (R)-enantiomer through the formation of diastereomeric salts with different solubilities.
The overall synthetic strategy typically begins with the synthesis of the racemic (±)-2-amino-5-methoxytetralin, followed by the crucial diastereomeric resolution step.
Caption: Synthesis and Chiral Resolution Workflow
The Causality Behind Diastereomeric Resolution
The principle of diastereomeric resolution hinges on the fact that diastereomers—stereoisomers that are not mirror images of each other—have different physical properties, including solubility.[7] By reacting the racemic amine with an enantiomerically pure chiral acid like (S)-mandelic acid, two diastereomeric salts are formed:
-
(S)-2-amino-5-methoxytetralin • (S)-mandelic acid
-
(R)-2-amino-5-methoxytetralin • (S)-mandelic acid
These two salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomer—in this case, the (S,S) salt—precipitates out of the solution, allowing for its separation from the more soluble (R,S) salt.[1] The choice of solvent is critical for maximizing the difference in solubility and achieving high enantiomeric excess (ee).
Experimental Protocol: Diastereomeric Resolution
The following is a generalized, self-validating protocol for the diastereomeric resolution of (±)-2-amino-5-methoxytetralin, based on established chemical principles.[8][9]
Objective: To isolate (S)-2-Amino-5-methoxytetralin (S)-mandelate with high enantiomeric purity.
Materials:
-
(±)-2-Amino-5-methoxytetralin (free base)
-
(S)-(+)-Mandelic acid
-
Methanol (or other suitable solvent system)
-
Ethyl acetate (for washing)
-
Diethyl ether (for washing)
Procedure:
-
Dissolution: Dissolve the racemic (±)-2-amino-5-methoxytetralin in a suitable volume of warm methanol. The concentration should be optimized to ensure complete dissolution at an elevated temperature and supersaturation upon cooling.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in a minimal amount of warm methanol. Slowly add the mandelic acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble (S,S)-diastereomeric salt will begin to crystallize. Further cooling in an ice bath can enhance precipitation. The slow cooling is crucial to allow for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol, followed by ethyl acetate or diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the (S)-2-Amino-5-methoxytetralin (S)-mandelate salt.
-
Purity Check: The enantiomeric excess (ee) of the isolated salt should be determined using chiral HPLC. The melting point can also be used as an indicator of purity.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, one or more recrystallizations from a suitable solvent can be performed to further enrich the product in the desired diastereomer.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-2-Amino-5-methoxytetralin (S)-mandelate.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. A chiral stationary phase (CSP) is used to differentiate between the two enantiomers. Polysaccharide-based CSPs are commonly employed for the separation of such compounds.[10]
Illustrative HPLC Method Parameters:
-
Column: Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds to improve peak shape.[11]
-
Detection: UV detection at a wavelength where the aromatic rings of the tetralin and mandelate moieties absorb (e.g., 220 nm or 254 nm).
-
Flow Rate: Typically 0.5-1.0 mL/min.
The method must be validated to demonstrate its ability to separate the (S)-amine from the (R)-amine and to quantify the enantiomeric excess accurately.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra will show characteristic signals for both the (S)-2-amino-5-methoxytetralin and the (S)-mandelate moieties.
Expected ¹H NMR Features:
-
Signals in the aromatic region corresponding to the protons on the substituted benzene ring of the tetralin and the phenyl group of the mandelate.
-
A singlet for the methoxy group protons.
-
Aliphatic protons of the tetralin ring, which will appear as complex multiplets.
-
A methine proton signal for the chiral center of the mandelate.
-
Signals for the amine and hydroxyl protons, which may be broad and their chemical shifts can be concentration and solvent dependent.
A patent for the hydrochloride salt of (S)-2-amino-5-methoxytetralin provides the following ¹H-NMR data (D₂O, δ in ppm): 1.75-1.80 (1H), 2.14-2.17 (1H), 2.52-2.63 (1H), 2.75-2.87 (2H), 3.06-3.13 (1H), 3.45-3.56 (1H), 3.75 (3H), 6.74-6.83 (2H), 7.12-7.17 (1H).[3] While this is for the HCl salt, it provides a reference for the signals of the aminotetralin core.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion for the free base of the aminotetralin and the mandelic acid.
Role in Drug Development: The Precursor to Rotigotine
The primary application of (S)-2-Amino-5-methoxytetralin is as a key chiral building block in the synthesis of Rotigotine.[2] Rotigotine is a non-ergoline dopamine agonist with high affinity for D3, D2, and D1 receptors, and it is used for the treatment of Parkinson's disease.[13][14]
Caption: Role as a Precursor to Rotigotine
Stereochemistry and Dopamine Receptor Activity
The 2-aminotetralin scaffold is a conformationally restricted analog of dopamine. The stereochemistry at the C2 position is critical for its interaction with dopamine receptors. Studies on various 2-aminotetralin derivatives have shown that the (S)-enantiomer generally possesses higher affinity and agonist activity at D2 and D3 dopamine receptors compared to the (R)-enantiomer.[4][15] This stereoselectivity is a key factor in the design of dopamine agonists. The (S)-configuration correctly orients the amino group and the aromatic ring to fit into the binding pocket of the dopamine receptor, mimicking the binding of the endogenous ligand, dopamine.[5][16]
The final drug, Rotigotine, retains this (S)-stereochemistry, which is essential for its therapeutic effect as a dopamine agonist.[13] Its mechanism of action involves stimulating post-synaptic D2 receptors in the brain's caudate-putamen, which helps to alleviate the motor symptoms of Parkinson's disease that arise from a deficiency of dopamine.[17]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling (S)-2-Amino-5-methoxytetralin (S)-mandelate.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, consult a physician and show them the safety data sheet.[18]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool environment.[5] Amine salts should be stored in a dry environment as they can be hygroscopic.[19]
The hydrochloride salt of (S)-2-amino-5-methoxytetralin is classified as toxic if swallowed, may cause an allergic skin reaction, and causes damage to organs. While the mandelate salt may have a different toxicity profile, it is prudent to handle it with a high degree of caution.
Conclusion
(S)-2-Amino-5-methoxytetralin (S)-mandelate is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design and development. Its efficient synthesis and purification through diastereomeric resolution with (S)-mandelic acid are critical for the production of the potent dopamine agonist Rotigotine. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for any scientist or researcher working in the field of dopamine receptor modulators and the development of therapies for neurodegenerative diseases like Parkinson's. This guide provides a foundational technical overview to support such endeavors.
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